molecular formula C24H23N5O3 B11487354 5-amino-N-[4-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[4-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11487354
M. Wt: 429.5 g/mol
InChI Key: IBGWKVDCTAJGLG-UHFFFAOYSA-N
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Description

5-amino-N-[4-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[4-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Benzyloxy and Methoxybenzyl Groups: These groups can be introduced through nucleophilic substitution reactions. For example, the benzyloxy group can be attached to the phenyl ring via a Williamson ether synthesis, while the methoxybenzyl group can be introduced through a Friedel-Crafts alkylation.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxybenzyl groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones at the benzylic positions.

    Reduction: Formation of reduced triazole derivatives or aromatic rings.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving triazole derivatives.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Agrochemicals: It can be used as a starting material for the synthesis of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 5-amino-N-[4-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic the structure and function of natural substrates or inhibitors. The benzyloxy and methoxybenzyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds such as 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole share the triazole core structure but differ in their substituents.

    Benzyl Derivatives: Compounds such as benzylamine and benzyl alcohol share the benzylic functional group but lack the triazole ring.

Uniqueness

The uniqueness of 5-amino-N-[4-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

5-amino-1-[(4-methoxyphenyl)methyl]-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C24H23N5O3/c1-31-20-11-7-17(8-12-20)15-29-23(25)22(27-28-29)24(30)26-19-9-13-21(14-10-19)32-16-18-5-3-2-4-6-18/h2-14H,15-16,25H2,1H3,(H,26,30)

InChI Key

IBGWKVDCTAJGLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)N

Origin of Product

United States

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